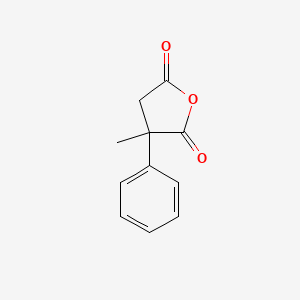![molecular formula C27H27N3O3S2 B2887538 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 325977-37-5](/img/structure/B2887538.png)
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide” is a complex organic molecule that contains several functional groups, including a thiazole ring, a sulfamoyl group, and a benzamide group. The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The thiazole ring and the benzene rings are likely to contribute to the compound’s rigidity and might influence its interactions with other molecules .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of compounds containing thiazole, sulfamoyl, and benzamide groups. These could include electrophilic aromatic substitution on the benzene rings, and hydrolysis of the amide and sulfamoyl groups under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It is likely to be a solid at room temperature, and its solubility would depend on the solvent used. The presence of both polar (amide, sulfamoyl) and nonpolar (tert-butyl, phenyl) groups could give it interesting solubility properties .科学的研究の応用
Disposition and Metabolism of Compounds
A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist in humans highlighted the compound's metabolism and elimination pathways, primarily via feces with minor urinary excretion. This research provides insights into how compounds with complex structures are processed in the human body, which can be relevant for understanding similar compounds' pharmacokinetics (Renzulli et al., 2011).
Human Biomonitoring and Environmental Impact
Another study focused on the human biomonitoring of a fragrance chemical, demonstrating the broad exposure of the general population to certain synthetic compounds and their metabolites. This type of research is crucial for assessing environmental and health impacts of widespread chemical use (Scherer et al., 2020).
Neurobiological Imaging Studies
Research involving the use of imaging agents for studying Alzheimer's disease provides an example of how certain compounds can be used as biomarkers for neurobiological studies, aiding in the understanding of disease progression and diagnosis (Kadir et al., 2012).
Synthetic Phenolic Antioxidants Exposure
A study on the exposure to synthetic phenolic antioxidants, including butylated hydroxytoluene (BHT), through urine analysis, emphasizes the importance of monitoring environmental chemicals' exposure levels and potential health implications (Schmidtkunz et al., 2020).
作用機序
Target of Action
The primary targets of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide are currently unknown. This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that thiazole derivatives have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific interactions of this compound with its targets and the resulting changes would depend on the nature of the targets once they are identified.
Biochemical Pathways
Thiazoles are known to interact with a variety of biological targets and can influence multiple pathways The downstream effects of these interactions can vary widely, from modulation of neurotransmitter synthesis to alteration of cellular growth patterns
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the diverse biological activities of thiazole derivatives , it is plausible that this compound could have multiple effects at the molecular and cellular levels. These effects could potentially include modulation of enzyme activity, alteration of cell signaling pathways, or changes in gene expression, among others.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S2/c1-27(2,3)21-14-10-19(11-15-21)24-18-34-26(28-24)29-25(31)20-12-16-23(17-13-20)35(32,33)30(4)22-8-6-5-7-9-22/h5-18H,1-4H3,(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMUMPQWSAUEMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
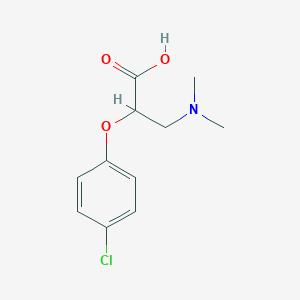
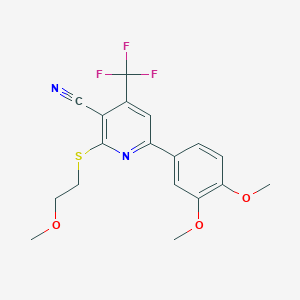
![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2887458.png)

![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine](/img/structure/B2887462.png)

![1-(2-methylbenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2887464.png)
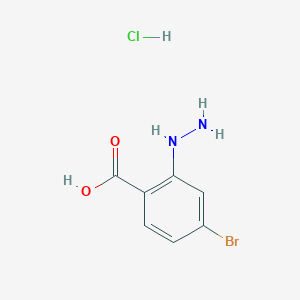
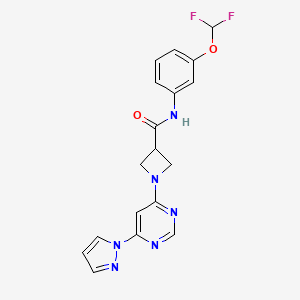

![N-(4-butylphenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2887472.png)
